
Cresol Red sodium salt
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Overview
Description
Cresol Red sodium salt is a synthetic compound widely used as a pH indicator in various scientific applications. It is known for its color-changing properties, transitioning from red to yellow in acidic solutions and from yellow to red in basic solutions. The molecular formula of this compound is C21H17NaO5S, and it has a molecular weight of 404.4 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
Cresol Red sodium salt is synthesized through a series of chemical reactions involving the sulfonation of o-cresol followed by the condensation with phthalic anhydride. The reaction typically involves heating o-cresol with sulfuric acid to introduce the sulfonic acid group, followed by the reaction with phthalic anhydride to form the final product .
Industrial Production Methods
In industrial settings, this compound is produced by scaling up the laboratory synthesis methods. The process involves precise control of reaction conditions, such as temperature and pH, to ensure high yield and purity of the final product. The compound is then purified through recrystallization and dried to obtain the solid form .
Chemical Reactions Analysis
Acid-Base Transition Reactions
Cresol Red sodium salt exhibits two distinct pH-dependent color transitions due to structural changes in its sulfonephthalein core:
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First transition (acidic range): Red (protonated form, pH 0.2) → Yellow (deprotonated form, pH 1.8).
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Second transition (alkaline range): Yellow (deprotonated form, pH 7.2) → Red (doubly deprotonated form, pH 8.8) .
Mechanism:
The transitions involve sequential deprotonation of phenolic and sulfonic acid groups. In acidic media, the phenolic group is protonated, while in alkaline conditions, sulfonic acid deprotonates, altering the conjugated π-system and visible absorption spectrum .
Transition Range | Color Change | Dominant Species |
---|---|---|
pH 0.2–1.8 | Red → Yellow | Phenolic protonation → loss |
pH 7.1–8.8 | Yellow → Red | Sulfonic acid deprotonation |
Protonation Dynamics in Frozen Solutions
A UV/Vis and 1H NMR study demonstrated enhanced protonation of Cresol Red in frozen acidic solutions (253 K or 77 K) compared to liquid phases :
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Key Findings:
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Protonation increased by 2–4 orders of magnitude in ice, attributed to concentrated acids at ice grain boundaries.
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Freezing rate and acid type (e.g., HCl, HNO3) had minimal impact on equilibrium.
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NaCl caused deprotonation, while NH4Cl enhanced protonation, aligning with Bronshteyn-Chernov theory on ice surface charge .
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Implications:
These findings are critical for cryospheric chemistry, where Cresol Red serves as a probe for acid-base interactions in ice contaminants .
Reactivity with Salts and Ions
Cresol Red’s protonation state is sensitive to ionic environments:
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NaCl: Induces deprotonation by increasing ionic strength, shifting equilibrium toward the yellow deprotonated form .
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NH4_44Cl: Enhances protonation due to ammonium ions acting as weak acids in ice matrices .
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Oxidizing Agents: Incompatible with strong oxidizers (e.g., peroxides), leading to degradation .
Incompatibility Reactions
This compound reacts hazardously with specific substances:
Incompatible Materials | Reaction Type | Products/Outcome |
---|---|---|
Alkali metals (e.g., Na) | Redox reaction | Hydrogen gas, heat, explosion |
Strong oxidizers | Oxidation | CO, CO2, sulfur oxides |
Alkaline earth metals | Corrosive reaction | Metal oxides, hazardous fumes |
Safety Note: Aqueous solutions react violently with alkali metals, necessitating strict storage protocols .
Role in Molecular Biology Reactions
Cresol Red substitutes traditional loading dyes (e.g., bromophenol blue) in electrophoresis and PCR due to its inertness and pH stability :
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PCR Reagent Systems: Stabilizes reaction pH (7.2–8.8) without inhibiting Taq polymerase .
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Electrophoresis Tracking: Migrates at ~125 bp in agarose gels, providing visual monitoring without interfering with nucleic acids .
Stability and Decomposition
Scientific Research Applications
Cresol Red sodium salt has a wide range of applications in scientific research, including:
Chemistry: Used as a pH indicator in titrations and other analytical procedures.
Biology: Employed in molecular biology reactions, such as polymerase chain reaction (PCR), where it serves as a loading dye without inhibiting Taq polymerase
Medicine: Utilized in diagnostic assays and as a staining reagent in histology and hematology
Industry: Applied in the manufacturing of various chemical products and as a component in diagnostic reagent systems
Mechanism of Action
Cresol Red sodium salt exerts its effects primarily through its ability to change color in response to pH changes. The compound’s molecular structure allows it to exist in different ionic forms depending on the pH of the solution. At low pH, the compound is protonated, resulting in a red color, while at high pH, it is deprotonated, leading to a yellow color .
Comparison with Similar Compounds
Similar Compounds
Bromophenol Blue: Another pH indicator with similar color-changing properties but different pH transition ranges.
Phenol Red: A pH indicator used in cell culture media with a different color transition range.
Thymol Blue: A pH indicator with multiple transition ranges, used in various analytical applications
Uniqueness
Cresol Red sodium salt is unique due to its specific pH transition range and its minimal inhibition of Taq polymerase in PCR reactions. This makes it particularly useful in molecular biology applications where other indicators may interfere with enzymatic reactions .
Biological Activity
Cresol Red sodium salt is a synthetic dye widely utilized in various biological and chemical applications, particularly as a pH indicator and in molecular biology. This article explores its biological activity, applications, and relevant research findings.
This compound has the empirical formula C21H17NaO5S and a molecular weight of 404.41 g/mol. It appears as a dark red to brown powder or crystal and has a transition range of pH 4.3 to 6.3 (yellow-pink) and pH 9.4 to 12.0 (brown orange-violet) . The following table summarizes its key properties:
Property | Value |
---|---|
Molecular Formula | C21H17NaO5S |
Molecular Weight | 404.41 g/mol |
Appearance | Dark red to brown powder |
Transition Range (pH) | 4.3 - 6.3 (yellow-pink) 9.4 - 12.0 (brown orange-violet) |
Absorption Max (λ₁max) | 553-559 nm |
Absorption Max (λ₂max) | 595 nm |
Solubility | Clear solution in water |
Biological Applications
1. pH Indicator:
this compound is primarily used as a pH indicator in microbiological media, facilitating the monitoring of microbial growth by indicating changes in pH .
2. Molecular Biology:
It serves as a tracking dye in DNA, RNA, and protein electrophoresis, allowing visualization of bands during gel electrophoresis . Cresol Red is also incorporated into loading buffers for polymerase chain reaction (PCR), particularly for major histocompatibility complex (MHC) class I typing .
3. Enzyme Activity Studies:
Research indicates that this compound can be employed to check the activity of immobilized enzymes, such as carbonic anhydrase, by monitoring the pH changes during enzymatic reactions .
Case Study 1: Enzyme Activity Monitoring
A study investigated the use of this compound in monitoring carbonic anhydrase-catalyzed reactions. The results demonstrated that Cresol Red effectively indicated pH shifts corresponding to enzyme activity, validating its role as a reliable indicator in biochemical assays .
Case Study 2: PCR Applications
In another study focusing on PCR methodologies, Cresol Red was compared with other loading dyes. The findings revealed that Cresol Red provided similar tracking capabilities while enhancing the visibility of DNA bands under UV light, making it a favorable alternative in molecular biology protocols .
Toxicological Considerations
While this compound is widely used in laboratory settings, it is essential to consider its safety profile. According to the NIOSH Occupational Exposure Banding process, Cresol Red has been evaluated for various toxicological endpoints including acute toxicity and skin irritation . Proper handling procedures should be followed to mitigate any potential risks associated with exposure.
Properties
Molecular Formula |
C21H17NaO5S |
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Molecular Weight |
404.4 g/mol |
IUPAC Name |
sodium;2-[(4-hydroxy-3-methylphenyl)-(3-methyl-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]benzenesulfonate |
InChI |
InChI=1S/C21H18O5S.Na/c1-13-11-15(7-9-18(13)22)21(16-8-10-19(23)14(2)12-16)17-5-3-4-6-20(17)27(24,25)26;/h3-12,22H,1-2H3,(H,24,25,26);/q;+1/p-1 |
InChI Key |
GBXGEGUVARLBPB-UHFFFAOYSA-M |
Canonical SMILES |
CC1=CC(=C(C2=CC(=C(C=C2)O)C)C3=CC=CC=C3S(=O)(=O)[O-])C=CC1=O.[Na+] |
Origin of Product |
United States |
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